molecular formula C17H16N2S B5746115 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No. B5746115
M. Wt: 280.4 g/mol
InChI Key: ZTWIJEFXJMYUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives, which have been shown to possess various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, it has been shown to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to possess various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Furthermore, it has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their DNA replication and transcription.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments include its potent biological activities, which make it a promising candidate for the development of new drugs. Additionally, its relatively simple synthesis method and availability make it an attractive compound for research purposes. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability and efficacy. Furthermore, its potential toxicity and side effects need to be carefully evaluated before its use in vivo.

Future Directions

There are several future directions for the research on 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine. Firstly, further studies are needed to elucidate its mechanism of action and cellular targets. Secondly, its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases need to be explored. Thirdly, its pharmacokinetics and toxicity need to be carefully evaluated in preclinical and clinical studies. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is a promising compound with potent biological activities and potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine can be achieved through a multistep process. The first step involves the reaction of 4-methylacetophenone and thiourea in the presence of a catalyst such as ammonium persulfate to form 4-methyl-2-phenylthiazole. This intermediate is then reacted with phenyl magnesium bromide to form 4-phenyl-5-methyl-2-phenylthiazole. Finally, the reaction of this compound with methyl iodide yields the desired product, 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine.

Scientific Research Applications

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These properties make 5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine a promising candidate for the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-8-10-15(11-9-12)18-17-19-16(13(2)20-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWIJEFXJMYUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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